An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl benzoimidazole-1-sulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl benzoimidazole-1-sulfonamide
This guide provides a comprehensive technical overview for the synthesis and characterization of N,N-Dimethyl benzoimidazole-1-sulfonamide, a molecule of significant interest within medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, known for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of these molecules, contributing to their antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][5][6][7][8] This document outlines a robust synthetic protocol and a suite of analytical techniques for the unambiguous identification and purity assessment of the target compound, N,N-Dimethyl benzoimidazole-1-sulfonamide (CAS: 349422-98-6, Molecular Formula: C₉H₁₁N₃O₂S, Molecular Weight: 225.27 g/mol ).[9][10]
Strategic Approach to Synthesis
The synthesis of N,N-Dimethyl benzoimidazole-1-sulfonamide is approached through a two-step process. This strategy is designed for efficiency and control over the final product. The initial step involves the formation of the benzimidazole ring, a common and well-established reaction. The subsequent step introduces the N,N-dimethylsulfamoyl group onto the benzimidazole nitrogen.
Diagram of the Synthetic Pathway
Caption: Synthetic route to N,N-Dimethyl benzoimidazole-1-sulfonamide.
Experimental Protocols
Synthesis of Benzimidazole (Intermediate)
The synthesis of the benzimidazole core is achieved through the Phillips condensation reaction, a reliable method involving the reaction of o-phenylenediamine with a carboxylic acid.[1]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and formic acid (2.0 eq).
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and slowly add a 10% sodium hydroxide solution until the pH is neutral (pH 7).
-
The precipitated crude benzimidazole is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Recrystallization from hot water or ethanol can be performed for further purification if necessary.
Synthesis of N,N-Dimethyl benzoimidazole-1-sulfonamide (Final Product)
The final step involves the sulfonylation of the benzimidazole intermediate with N,N-dimethylsulfamoyl chloride in the presence of a base to neutralize the HCl byproduct.
Protocol:
-
Dissolve the synthesized benzimidazole (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a dry, inert atmosphere (e.g., under nitrogen).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N,N-Dimethyl benzoimidazole-1-sulfonamide.[11]
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized N,N-Dimethyl benzoimidazole-1-sulfonamide.
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry.
¹H NMR Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum at room temperature on a 400 MHz or higher field spectrometer.
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on the same instrument.
Predicted NMR Data:
| ¹H NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.30 - 7.90 | Multiplet | 4H | Benzimidazole ring protons |
| N-CH₃ Protons | 2.90 - 3.10 | Singlet | 6H | N(CH₃)₂ |
| ¹³C NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 110 - 150 | Benzimidazole ring carbons |
| N-CH₃ Carbons | 35 - 45 | N(CH₃)₂ |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The chemical shifts for sulfonamide protons can vary, and for N-H containing sulfonamides, signals can appear between 8.78 and 10.15 ppm.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.
ESI-MS Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 226.0648 |
| [M+Na]⁺ | 248.0467 |
The fragmentation of aromatic sulfonamides in mass spectrometry can involve the unique loss of SO₂.[15][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR Protocol:
-
Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1475 | C=C aromatic ring stretch |
| ~1350-1320 | Asymmetric SO₂ stretch |
| ~1170-1150 | Symmetric SO₂ stretch |
| ~950-900 | S-N stretch |
The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are key indicators of the sulfonamide functionality.[12][17][18][19][20]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
RP-HPLC Protocol:
-
Develop a reversed-phase HPLC method using a C18 column.
-
Use a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape.[21][22][23][24][25]
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Inject a known concentration of the purified sample and determine the purity by calculating the peak area percentage.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and comprehensive characterization of N,N-Dimethyl benzoimidazole-1-sulfonamide. The described protocols are based on established chemical principles and analytical techniques, ensuring a high degree of confidence in the final product's identity and purity. Adherence to these methodologies will enable researchers and drug development professionals to reliably produce and validate this important chemical entity for further investigation and application.
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